molecular formula C25H18FNOS B2626903 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-60-2

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2626903
M. Wt: 399.48
InChI Key: PWCKVUTZQHIIAB-ZRDIBKRKSA-N
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Description

This would involve a basic overview of the compound, including its molecular formula, molecular weight, and perhaps some information about its structure based on the name.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and any other relevant chemical transformations.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Optoelectronic Materials and Devices

Quinazoline derivatives, including those similar in structure to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been extensively researched for their potential applications in optoelectronic materials and devices. These compounds are valued for their incorporation into π-extended conjugated systems, making them suitable for the creation of novel optoelectronic materials. Their electroluminescent properties are especially important, with applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Arylvinylsubstituted quinazolines are of interest for nonlinear optical materials and colorimetric pH sensors. Furthermore, iridium complexes based on quinazoline derivatives have shown high efficiency as phosphorescent materials for OLEDs, highlighting their broad utility in the development of advanced optoelectronic components (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives, related in structure and function to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been identified as effective anticorrosive materials. Their mechanism of action involves the formation of highly stable chelating complexes with metallic surfaces, which significantly enhances their effectiveness against metallic corrosion. This capacity for corrosion inhibition underscores the versatility of quinoline derivatives in industrial applications, particularly in the protection of metals and alloys from degradation (Verma et al., 2020).

Biomedical Applications

Research into the biomedical applications of quinoline and quinazoline alkaloids has uncovered a range of bioactive properties. These compounds, including those structurally similar to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been found to possess significant antitumor, antimalarial, antibacterial, and antifungal activities. Their discovery has paved the way for new drug development efforts, particularly in the fields of cancer and infectious disease treatment (Shang et al., 2018).

Environmental Applications

Quinoline derivatives have been evaluated for their environmental applications, particularly in the sorption of herbicides to soil, organic matter, and minerals. This is relevant to compounds like 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, as their interaction with environmental components can influence their distribution and persistence in natural settings. Understanding the sorption behavior of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate potential risks associated with their use (Werner et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCKVUTZQHIIAB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

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